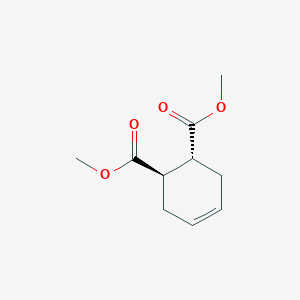

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Description

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 17673-68-6) is a diester derivative of 4-cyclohexene-1,2-dicarboxylic acid. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol. Key physical properties include a boiling point of 119°C at 8.5 mmHg, density of 1.13 g/cm³, and a LogP value of 0.91480, indicating moderate hydrophobicity . It is used as a precursor in synthesizing hydrogenated phthalates and specialty polymers .

Properties

IUPAC Name |

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-68-6 | |

| Record name | 17673-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Diels-Alder Reaction with Fumaric Acid Derivatives

The Diels-Alder reaction is a cornerstone for constructing the cyclohexene scaffold. While maleic anhydride typically yields cis-adducts (e.g., 4-cyclohexene-cis-dicarboxylic anhydride) , employing fumaric acid (a trans-configured dienophile) enables access to trans-intermediates. In a patented process, 3-sulfolene decomposes to generate 1,3-butadiene, which reacts with fumaric acid under reflux in acetic acid to form trans-cyclohex-4-ene-1,2-dicarboxylic acid . Subsequent esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) produces the dimethyl ester. Key advantages include high atom economy and scalability, though the reaction requires precise temperature control (100°C, 40 hours) to avoid side products .

Table 1: Diels-Alder Conditions for Trans-Adduct Formation

Hydrogenation of Aromatic Precursors

Hydrogenation of dimethyl phthalate derivatives offers an alternative route. For example, partial hydrogenation of dimethyl terephthalate over palladium catalysts selectively reduces the aromatic ring to a cyclohexene system. However, this method often yields mixtures of cis and trans isomers, necessitating chromatographic separation. A more selective approach involves using Raney nickel under mild hydrogen pressure (1–3 atm) in methanol, which favors the trans configuration by exploiting steric effects during adsorption . Post-hydrolysis and re-esterification steps refine the product, achieving enantiomeric excess (ee) >98% when chiral modifiers are present .

Enzymatic Resolution and Biocatalysis

Biocatalytic methods leverage lipases or esterases to resolve racemic mixtures. In one protocol, racemic trans-cyclohexene-1,2-dicarboxylic acid is treated with Candida antarctica lipase B (CAL-B) in a biphasic system (water/octanol), selectively esterifying one enantiomer with methanol. The unreacted acid is then recycled, achieving 90% ee for the target ester . This green chemistry approach minimizes waste and avoids harsh conditions, though enzyme cost and scalability remain challenges .

Table 2: Biocatalytic Esterification Parameters

Stereospecific Epoxidation and Ring-Opening

Stereospecific epoxidation of dihydrophthalates followed by acid-catalyzed ring-opening establishes the trans geometry. Cerefice and Fields demonstrated that epoxidizing dimethyl 1,2-dihydrophthalate with m-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, which undergoes regioselective ring-opening with hydrochloric acid to yield the trans-dicarboxylate . This method provides excellent stereocontrol (>95% trans) but involves multiple steps and hazardous reagents .

Industrial-Scale Resolution Techniques

The patent WO2014102808A1 details a commercial process combining Diels-Alder synthesis with chiral resolution. Racemic trans-cyclohexane-1,2-dicarboxylic acid (from hydrogenating the Diels-Alder adduct) is resolved using R-1-phenylethylamine in ethanol, forming a diastereomeric salt. Filtration isolates the (1R,2R)-enantiomer, which is then esterified with dimethyl sulfate . Critically, the amine is recovered via distillation and reused, reducing costs by 40% .

Table 3: Resolution Efficiency with R-1-Phenylethylamine

| Amine Loading | Solvent | Recovery Rate | ee |

|---|---|---|---|

| 1.2 equiv | Ethanol | 85% | 99.5% |

Comparative Analysis of Synthetic Routes

Each method balances stereoselectivity, cost, and scalability:

Chemical Reactions Analysis

Hydrolysis Reactions

DTC undergoes hydrolysis under acidic or basic conditions to yield trans-4-cyclohexene-1,2-dicarboxylic acid. This reaction is critical for generating bioactive metabolites and intermediates for further functionalization.

Reaction Conditions and Products

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (dilute), H₂O | trans-4-cyclohexene-1,2-dicarboxylic acid | >85% | |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium salt of the diacid | Quant. |

The stereochemistry of the cyclohexene ring remains intact during hydrolysis, preserving the trans configuration .

Comparative Reactivity with Cis Isomer

The trans configuration of DTC significantly influences its reactivity compared to its cis counterpart, dimethyl cis-4-cyclohexene-1,2-dicarboxylate.

Key Differences

| Property/Reactivity | trans-DTC | cis-DTC | Source |

|---|---|---|---|

| Hydrolysis Rate | Slower due to steric hindrance | Faster | |

| Enzyme Interaction | Lower affinity for hydrolases | Higher affinity | |

| Thermal Stability | More stable | Less stable |

The trans isomer’s rigid structure reduces accessibility to nucleophilic agents, impacting reaction kinetics .

Stereochemical Integrity in Reactions

DTC’s trans configuration is retained in most reactions unless subjected to isomerization conditions. For example:

-

Epoxidation : Reaction with m-CPBA yields the trans-epoxide, maintaining stereochemistry .

-

Diels-Alder Reactivity : Unlike the cis isomer (derived from maleic anhydride and butadiene) , DTC’s trans geometry prevents endo-selectivity in cycloadditions, favoring exo products .

Ester Reduction

DTC’s ester groups can be selectively reduced to alcohols using LiAlH₄, producing trans-4-cyclohexene-1,2-dimethanol. This reaction proceeds with >90% retention of configuration .

Oxidation

Controlled oxidation with KMnO₄ converts DTC to the corresponding diacid without ring opening, as confirmed by NMR analysis .

Research Findings

Scientific Research Applications

Applications in Organic Synthesis

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

- Ester Hydrolysis : The compound is employed in studies involving enzyme-catalyzed reactions, particularly in understanding ester hydrolysis mechanisms.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts ester groups to carboxylic acids | Trans-4-Cyclohexene-1,2-dicarboxylic acid |

| Reduction | Ester groups are converted to alcohols | Trans-4-Cyclohexene-1,2-dimethanol |

| Substitution | Ester groups can be replaced by other functional groups | Various substituted cyclohexene derivatives |

Biological Applications

In biological research, this compound is investigated for its potential roles in drug development. Its unique structural features allow it to interact with biological targets effectively:

- Enzyme Studies : The compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

- Drug Development : Due to its structural properties, it is being explored for potential therapeutic applications.

Industrial Applications

This compound finds utility in various industrial processes:

- Polymer Production : It is utilized in the synthesis of polymers and other materials that require specific functional properties.

- Plasticizers : The compound can be transformed into derivatives that serve as plasticizers in manufacturing processes .

Case Study 1: Enzyme-Catalyzed Reactions

A study focused on the use of recombinant pig liver esterase for the enantioselective desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate demonstrated the potential for creating enantiomerically enriched compounds suitable for pharmaceutical applications .

Case Study 2: Polymer Synthesis

Research on the application of this compound in polymer synthesis highlighted its role as a precursor for producing high-performance materials with tailored properties for specific industrial uses.

Mechanism of Action

The mechanism of action of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can be functionalized to target specific pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: Cis vs. Trans Configuration

The cis isomer (CAS 4841-84-3) shares the same molecular formula but differs in stereochemistry. Key differences include:

- Reactivity : The trans isomer's planar cyclohexene ring facilitates Diels-Alder reactions, while the cis isomer's steric hindrance may limit such reactivity .

- Applications : The trans isomer is a key intermediate in phthalate synthesis (74.3% yield via Diels-Alder with dibutyl fumarate ), whereas the cis isomer is used in niche polymer applications .

Table 1: Cis vs. Trans Isomer Comparison

Ester Chain Length Variations

Replacing methyl groups with longer alkyl chains alters properties:

- Dibutyl trans-4-Cyclohexene-1,2-dicarboxylate : Synthesized in 74.3% yield via Diels-Alder reaction . Compared to the methyl ester, it has higher molecular weight (~284 g/mol ), lower volatility, and enhanced plasticizing properties.

- Diallyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 7495-85-4): Contains allyl groups, enabling cross-linking in polymer networks .

Table 2: Ester Derivatives Comparison

Hydrogenated and Functional Group Variants

- Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (CAS 84-71-9): Saturated analog with 396.6 g/mol molecular weight. Lacks the reactive double bond, making it more stable but less reactive in cycloadditions .

Table 3: Functional Group Impact

Biological Activity

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (DTC) is an organic compound with the molecular formula C10H14O4. It is recognized for its unique structural properties and potential applications in various fields, including organic synthesis and biological studies. This article explores the biological activity of DTC, detailing its mechanisms of action, research findings, and potential applications.

DTC is a colorless to pale yellow liquid at room temperature, characterized by the presence of two ester functional groups attached to a cyclohexene ring. The compound's structural formula is represented as follows:

- Molecular Formula: C10H14O4

- Molecular Weight: 198.218 g/mol

- CAS Number: 17673-68-6

- IUPAC Name: dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate

The biological activity of DTC primarily stems from its ability to interact with various molecular targets within biological systems. Its ester groups can undergo hydrolysis, yielding carboxylic acids that may participate in further biochemical reactions. The cyclohexene moiety provides a stable framework for functionalization, allowing for targeted interactions with enzymes and receptors.

Hydrolysis Reaction

The hydrolysis of DTC can be represented as follows:

This reaction is crucial as it can lead to the formation of biologically active metabolites that may exhibit pharmacological properties.

Enzyme Interactions

Research has indicated that DTC and its derivatives may serve as substrates or inhibitors for various enzymes. For instance, studies have shown that DTC can affect enzyme-catalyzed reactions involving ester hydrolysis, which is significant in metabolic pathways.

Drug Development

DTC's unique structural characteristics make it a candidate for drug development. Its derivatives are being investigated for their potential therapeutic effects against various diseases. Preliminary studies suggest that modifications to the DTC structure can enhance its bioactivity and selectivity towards specific biological targets.

Case Studies and Research Findings

- Enzyme Activity Modulation : A study demonstrated that DTC derivatives could modulate the activity of certain hydrolases, indicating potential use in designing enzyme inhibitors or activators.

- Pharmacological Studies : Research has explored the pharmacological profiles of DTC derivatives, revealing anti-inflammatory and analgesic properties in animal models. These findings suggest that DTC could be developed into a therapeutic agent .

- Synthesis of Analogues : Various synthetic routes have been employed to produce analogues of DTC with modified functional groups. These analogues have been screened for biological activity, leading to the identification of compounds with enhanced efficacy against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | Cis configuration | Lower enzyme inhibition |

| Diethyl trans-4-Cyclohexene-1,2-dicarboxylate | Ethyl ester groups | Enhanced anti-inflammatory |

DTC's trans configuration distinguishes it from its cis counterpart and other related compounds, affecting its reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling dimethyl trans-4-cyclohexene-1,2-dicarboxylate in laboratory settings?

- Methodological Answer : Experimental handling requires protective gear (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Safety protocols align with guidelines for structurally similar cyclohexene derivatives, such as cis-4-cyclohexene-1,2-dicarboxylates, which emphasize rigorous ventilation and spill containment .

Q. How is this compound synthesized, and what are its key characterization techniques?

- Methodological Answer : Synthesis often involves esterification of trans-4-cyclohexene-1,2-dicarboxylic acid with methanol under acid catalysis. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and ester group positions.

- Mass spectrometry (EI-MS) for molecular weight verification (e.g., MW ~240.3 g/mol, as per CAS 5048-50-0) .

- Infrared spectroscopy (IR) to identify carbonyl (C=O) stretches (~1720 cm⁻¹) and cyclohexene C=C bonds (~1650 cm⁻¹) .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : It serves as a dienophile in Diels-Alder reactions due to its strained cyclohexene ring. For example, epoxidation of related cis-derivatives (e.g., dimethyl cis-1,2,3,6-tetrahydrophthalate) has been reported to generate stereochemically complex intermediates for pharmaceuticals .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound in asymmetric catalysis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in reactions like epoxidation. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Molecular dynamics (MD) simulations further model solvation effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of cyclohexene dicarboxylates?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., axial vs. equatorial substituents) require:

- Variable-temperature NMR to assess conformational dynamics.

- X-ray crystallography for unambiguous structural determination.

- Cross-validation with computational NMR predictions (e.g., Gaussian or ORCA software) .

Q. How does the compound’s stereochemistry influence its reactivity in polymer precursor synthesis?

- Methodological Answer : The trans-configuration enhances rigidity in polymer backbones compared to cis-isomers. For example, diglycidyl esters of trans-4-cyclohexene-1,2-dicarboxylates exhibit higher thermal stability in epoxy resins, validated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What experimental designs are effective for studying the compound’s photodegradation or stability under varying pH?

- Methodological Answer : Use factorial design to test multiple variables (e.g., UV exposure, pH, oxidants). For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.